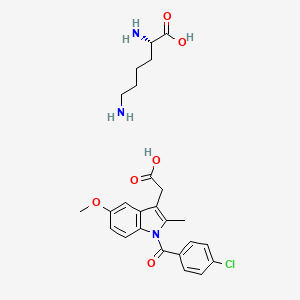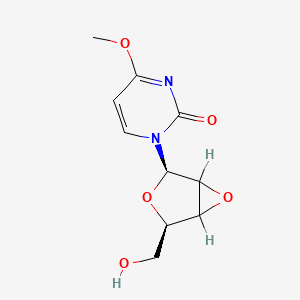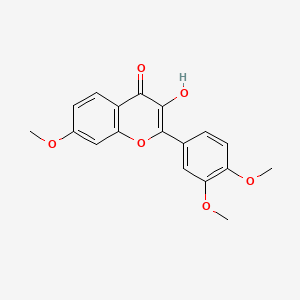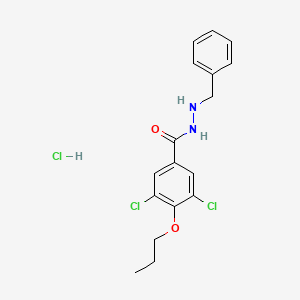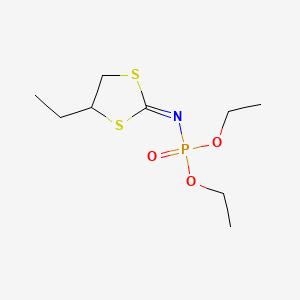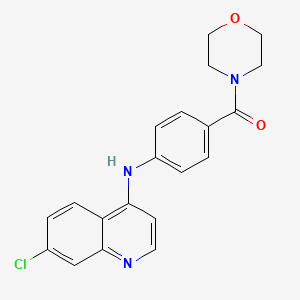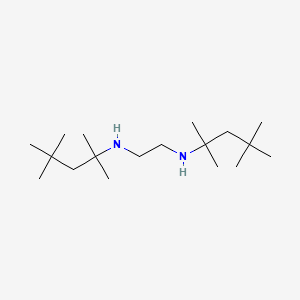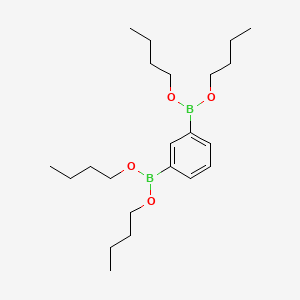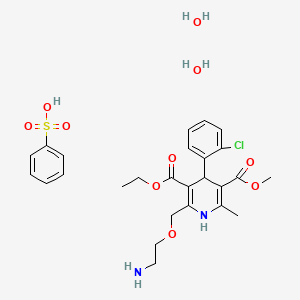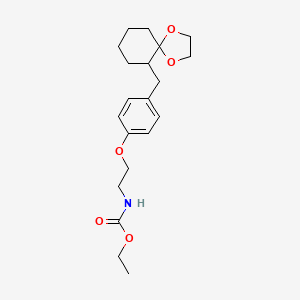
Ethyl (2-(4-(1,4-dioxaspiro(4.5)dec-6-ylmethyl)phenoxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/FA4355000 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information about workplace chemicals and their hazards, helping workers, employers, and occupational health professionals recognize and control chemical hazards .
Preparation Methods
The preparation methods for NIOSH/FA4355000 involve various synthetic routes and reaction conditions. The NIOSH Manual of Analytical Methods (NMAM) provides a collection of sampling and analytical methods for workplace exposure monitoring . These methods include protocols for workplace air, surfaces, and biological samples. The synthetic routes and reaction conditions for NIOSH/FA4355000 are detailed in the NMAM, which includes chapters on method evaluation, sampling, and more .
Chemical Reactions Analysis
NIOSH/FA4355000 undergoes various chemical reactions, including oxidation, reduction, and substitution. The NIOSH Manual of Analytical Methods (NMAM) provides detailed information on the types of reactions it undergoes, common reagents and conditions used in these reactions, and the major products formed . The NMAM also includes protocols for biological, surface, dermal, and bulk samples, providing a comprehensive analysis of the chemical reactions involving NIOSH/FA4355000 .
Scientific Research Applications
NIOSH/FA4355000 has numerous scientific research applications in chemistry, biology, medicine, and industry. The NIOSH Nanotechnology Research Center conducts research on the occupational safety and health implications and applications of advanced materials and nanotechnology . This research includes developing methods to control or eliminate exposures to nanoparticles and understanding the hazards and health risks associated with nanomaterial workers . Additionally, NIOSH funds various research grants to investigate the relationships between hazardous working conditions and associated occupational diseases and injuries .
Mechanism of Action
The mechanism of action of NIOSH/FA4355000 involves its interaction with molecular targets and pathways. The compound exerts its effects through specific molecular interactions, which are detailed in various scientific studies and research articles . These interactions include the stimulation of specific receptors and pathways, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
NIOSH/FA4355000 can be compared with other similar compounds, such as volatile organic compounds (VOCs) and other chemicals listed in the NIOSH Pocket Guide to Chemical Hazards . The guide provides key data for chemicals or substance groupings, helping users recognize and control workplace chemical hazards . Similar compounds include cyanides, fluorides, and manganese compounds, each with unique properties and applications .
Properties
CAS No. |
118025-42-6 |
|---|---|
Molecular Formula |
C20H29NO5 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
ethyl N-[2-[4-(1,4-dioxaspiro[4.5]decan-6-ylmethyl)phenoxy]ethyl]carbamate |
InChI |
InChI=1S/C20H29NO5/c1-2-23-19(22)21-11-12-24-18-8-6-16(7-9-18)15-17-5-3-4-10-20(17)25-13-14-26-20/h6-9,17H,2-5,10-15H2,1H3,(H,21,22) |
InChI Key |
QFCNUIMNCFEDGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCOC1=CC=C(C=C1)CC2CCCCC23OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(methoxycarbonyl)oxy]propanoate](/img/structure/B12794097.png)
